molecular formula C7H9N3O3 B2607602 1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid CAS No. 1006478-07-4

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2607602
CAS No.: 1006478-07-4
M. Wt: 183.167
InChI Key: MCKVQJWAJOWYJL-UHFFFAOYSA-N
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Description

1-Methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 5, a methylcarbamoyl group at position 4, and a methyl substituent at position 1 of the pyrazole ring. The synthesis of such compounds typically involves reactions of substituted furan-2,3-diones with hydrazine derivatives, followed by functionalization with nucleophiles (e.g., amines, alcohols) . Structural characterization of these compounds is achieved via spectroscopic methods (IR, NMR, MS) and elemental analysis .

Properties

IUPAC Name

2-methyl-4-(methylcarbamoyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-6(11)4-3-9-10(2)5(4)7(12)13/h3H,1-2H3,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKVQJWAJOWYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-oxobutan-2-ylidenehydrazine with methyl isocyanate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related pyrazole derivatives, emphasizing substituent positions, functional groups, and molecular properties:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features Reference
1-Methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid 1-Me, 4-Me-carbamoyl, 5-COOH C₇H₈N₃O₃ 189.16 Carboxylic acid and carbamoyl groups at adjacent positions (4 and 5).
1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid 1-Me, 3-Me-carbamoyl, 5-COOH C₇H₈N₃O₃ 189.16 Positional isomer of the target compound; carbamoyl at position 3.
1-Methyl-1H-pyrazole-3-carboxylic acid 1-Me, 3-COOH C₅H₆N₂O₂ 126.11 Simpler structure lacking a carbamoyl group; mp 150–152°C.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 4-COOH, 5-Me C₁₈H₁₆N₂O₂ 292.33 Bulky aryl substituents; synthesized via NaOH reflux of pyrazole esters.
1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid 1-Me, 4-COOH, 5-pyrazolylmethyl-carbamoyl C₁₀H₁₁N₅O₃ 249.23 Extended carbamoyl side chain with a pyrazole moiety; predicted pKa 3.46.
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 1-carboximidamide, 3-Ph, 5-Ph C₁₆H₁₆N₄ 264.33 Carboximidamide group instead of carboxylic acid; dihydro-pyrazole backbone.

Key Observations

  • Positional Isomerism: The placement of the methylcarbamoyl group (positions 3 vs. For example, the 4-substituted carbamoyl in the target compound may enhance hydrogen-bonding capacity compared to its 3-substituted isomer .
  • Functional Group Diversity : Replacement of the carboxylic acid with carboximidamide (e.g., compounds) reduces acidity but introduces nucleophilic sites for further derivatization .
  • Synthetic Flexibility : Substituents like aryl groups (e.g., diphenyl in ) or heterocyclic extensions (e.g., pyrazolylmethyl in ) are introduced via nucleophilic reactions or coupling strategies, enabling tailored physicochemical properties .

Biological Activity

1-Methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid (CAS: 1006478-07-4) is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of antiviral and antifungal research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C7H9N3O3
  • Molecular Weight : 185.16 g/mol
  • CAS Number : 1006478-07-4
  • Purity : Minimum 95%

Antiviral Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antiviral properties. A notable study explored the compound's ability to inhibit HIV-1 replication. The screening involved assessing its activity in cell cultures, with results indicating that compounds with similar structures showed non-toxic and dose-dependent activity against HIV-1 .

Key Findings :

  • Inhibition Mechanism : The compound does not fit into the three main classes of anti-HIV drugs, suggesting a unique mechanism that may help combat viral resistance.
  • Cell Culture Studies : In vitro assays demonstrated effective inhibition of HIV replication in HeLa P4 cells at concentrations up to 50 μM.

Antifungal Activity

Another area of investigation is the antifungal potential of pyrazole derivatives. A related study focused on the synthesis and antifungal activity of various pyrazole compounds, revealing that certain derivatives exhibited higher efficacy against phytopathogenic fungi compared to established fungicides like boscalid .

Antifungal Efficacy Table :

CompoundActivity Against FungiReference
1-Methyl-PyrazoleModerate
BoscalidHigh
Novel Pyrazole DerivativeHigher than Boscalid

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity. For instance, modifications to the pyrazole ring or the introduction of different substituents can significantly alter both antiviral and antifungal activities.

Key SAR Insights:

  • Substituent Effects : The presence of specific functional groups can enhance binding affinity to target enzymes or receptors.
  • Hydrophobic Interactions : Compounds with increased hydrophobic characteristics generally show improved bioactivity due to better membrane permeability.

Case Study 1: Antiviral Efficacy

In a study investigating HIV inhibitors, several pyrazole-based compounds were synthesized and screened for their ability to inhibit viral replication. The results indicated that specific structural features were crucial for enhancing antiviral potency while minimizing cytotoxicity .

Case Study 2: Antifungal Activity

A series of novel pyrazole derivatives were evaluated against various fungal strains. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict antifungal efficacy based on molecular structure . The findings suggested that certain molecular configurations led to significantly enhanced antifungal activity.

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